Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by its bromo and fluoro substituents on the pyridine ring, which contribute to its reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a bromo-fluoro pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine and subsequently treated with tert-butyl chloroformate to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromo and fluoro substituents can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromo-fluoro pyridine oxides.
Reduction Products: Bromo-fluoro pyridine hydrides.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound can be used to develop new therapeutic agents. Its ability to undergo various chemical transformations enables the creation of diverse chemical libraries for screening against biological targets.
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and polymers. Its unique properties contribute to the development of new materials with improved performance characteristics.
Mechanism of Action
The mechanism by which tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, the compound may act as a ligand for a particular receptor, binding to it and modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)carbamate
Tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate
Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate
Uniqueness: Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate stands out due to its specific substitution pattern on the pyridine ring, which influences its reactivity and potential applications. The presence of both bromo and fluoro groups on the pyridine ring provides unique opportunities for chemical transformations and biological interactions.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFN3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKKHQWWKIHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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